molecular formula C16H18N6 B10846144 4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile

4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile

Cat. No.: B10846144
M. Wt: 294.35 g/mol
InChI Key: QFKQUMBUFVKQBH-UHFFFAOYSA-N
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Description

4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile is a complex organic compound that features a pyrimidine ring substituted with an amino group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzonitrile with 2-amino-6-(4-methylpiperazin-1-yl)pyrimidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .

Properties

Molecular Formula

C16H18N6

Molecular Weight

294.35 g/mol

IUPAC Name

4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile

InChI

InChI=1S/C16H18N6/c1-21-6-8-22(9-7-21)15-10-14(19-16(18)20-15)13-4-2-12(11-17)3-5-13/h2-5,10H,6-9H2,1H3,(H2,18,19,20)

InChI Key

QFKQUMBUFVKQBH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=C(C=C3)C#N)N

Origin of Product

United States

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